molecular formula C10H9N3O2 B2965789 N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide CAS No. 53115-17-6

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Cat. No.: B2965789
CAS No.: 53115-17-6
M. Wt: 203.201
InChI Key: AUFBMWCRPXSDMM-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.2 g/mol . It is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-methyl-4-oxo-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-10(15)8-12-7-5-3-2-4-6(7)9(14)13-8/h2-5H,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFBMWCRPXSDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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